5-Methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound notable for its unique structural features, which include a triazole ring fused to a pyrimidine ring. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases. The presence of a methyl group at the 5-position and a trifluoromethyl group at the 7-position enhances its lipophilicity and metabolic stability, making it a valuable candidate in drug discovery .
The compound is classified under triazolopyrimidines and is identified by the Chemical Abstracts Service number 339201-69-3. Its molecular formula is CHFN, with a molecular weight of 217.15 g/mol . The compound is synthesized through various methods that allow for the introduction of different substituents, further expanding its potential applications in pharmacology.
The synthesis of 5-Methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can be achieved through several synthetic routes:
The molecular structure of 5-Methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can be described as follows:
The trifluoromethyl group at the 7-position significantly influences the compound's properties by increasing its lipophilicity and altering its interaction with biological targets .
5-Methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes several chemical reactions:
Common reagents include:
Reactions are typically conducted under mild temperatures using solvents like ethanol or acetonitrile.
The major products from these reactions include oxidized, reduced, and substituted derivatives which may exhibit varied biological activities.
The mechanism of action for 5-Methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine primarily involves its role as an inhibitor of cyclin-dependent kinases. By binding to these enzymes, it disrupts cell cycle progression in cancer cells, leading to reduced proliferation. The trifluoromethyl group enhances binding affinity through increased hydrophobic interactions with target proteins .
Key chemical properties include:
Relevant data indicates that this compound has promising characteristics for further development in medicinal chemistry applications .
5-Methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has significant potential applications in scientific research:
Triazolopyrimidines represent a privileged class of nitrogen-rich fused heterocycles comprising a 1,2,4-triazole ring fused with a pyrimidine ring. Eight distinct structural isomers are possible depending on nitrogen atom positioning, with the [1,5-a] configuration being pharmacologically prominent [2]. This scaffold combines synthetic versatility with tunable electronic properties, enabling diverse interactions with biological targets. The presence of multiple hydrogen bond acceptors (N atoms) and donors (NH groups) facilitates binding to enzymes and receptors, particularly those recognizing purine nucleotides [2] [7]. Triazolopyrimidines are rare in nature, making them attractive synthetic intermediates with reduced potential for off-target effects. Their stability under physiological conditions, coupled with opportunities for regioselective functionalization, has positioned them as critical pharmacophores in anticancer, antimicrobial, and central nervous system (CNS) therapeutics [2] [5].
Feature | Role in Medicinal Chemistry |
---|---|
Fused bicyclic system | Enhances rigidity and target selectivity |
Multiple nitrogen atoms | Serves as hydrogen bond acceptors/donors; mimics purines |
Tunable C5/C7 positions | Allows rational optimization of electronic and steric properties |
Aromatic character | Improves metabolic stability and facilitates π-stacking interactions |
This specific derivative exemplifies strategic bioisosteric design. The compound (CAS 339201-69-3, MW 217.15 g/mol, Formula C₇H₆F₃N₅) features a 2-amino group that directly mimics the 6-aminopurine motif in adenine, while the triazolopyrimidine core replicates the imidazopyrimidine ring system of purines [5] [7]. The 5-methyl group enhances electron density in the pyrimidine ring, influencing tautomeric equilibria and binding affinity. Crucially, the 7-trifluoromethyl (–CF₃) group introduces high electronegativity and lipophilicity (calculated log P ≈ 1.8), improving membrane permeability and resistance to oxidative metabolism compared to non-fluorinated analogs [7]. This bioisosteric replacement preserves the hydrogen-bonding pattern of natural purines while conferring enhanced pharmacokinetic properties, enabling effective targeting of purine-binding enzymes like dihydroorotate dehydrogenase (DHODH) in Plasmodium falciparum [5].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1